molecular formula C13H12O2 B1465490 2-(Methoxymethyl)-1-naphthaldehyde CAS No. 912770-60-6

2-(Methoxymethyl)-1-naphthaldehyde

Cat. No.: B1465490
CAS No.: 912770-60-6
M. Wt: 200.23 g/mol
InChI Key: OGVBVWZKEFNOEJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-naphthaldehyde is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(Methoxymethyl)-1-naphthaldehyde is a synthetic compound derived from naphthalene, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxymethyl group attached to the naphthalene ring, which influences its reactivity and biological interactions. The compound's molecular formula is C11H12O2, and it has a molecular weight of 176.21 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various naphthalene derivatives, this compound demonstrated an IC50 value of approximately 9.73 μM against specific cancer cell lines, comparable to other known inhibitors . The mechanism involves the inhibition of the IRE-1/XBP-1 signaling pathway, crucial for tumor cell survival and proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported that it possesses moderate antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values suggest effectiveness against several pathogenic strains.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. Specifically, it inhibits the IRE-1 RNase function, leading to reduced expression of XBP-1s, a transcription factor involved in the endoplasmic reticulum stress response. This inhibition can induce apoptosis in cancer cells, particularly in mantle cell lymphoma (MCL) cell lines .

Study 1: Anticancer Activity in MCL Cells

A detailed investigation into the effects of this compound on MCL cells revealed that treatment with concentrations as low as 20 μM significantly suppressed XBP-1s expression. The study highlighted that this compound could induce apoptosis more effectively than other tested derivatives, with IC50 values ranging from 0.57 to 0.98 μM for different MCL cell lines .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. The results indicated that the compound exhibited notable antibacterial activity with MIC values ranging from 32 to 128 μg/mL against Gram-positive bacteria and moderate activity against fungi such as Candida albicans .

Comparative Analysis of Biological Activities

Activity IC50 Value Target Cells/Organisms Mechanism
Anticancer9.73 μMMCL Cell LinesInhibition of IRE-1/XBP-1 pathway
Antimicrobial32-128 μg/mLGram-positive bacteriaDisruption of bacterial cell integrity
Candida albicansInhibition of fungal growth

Properties

IUPAC Name

2-(methoxymethyl)naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVBVWZKEFNOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.